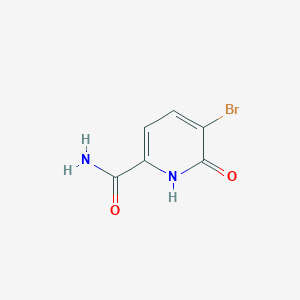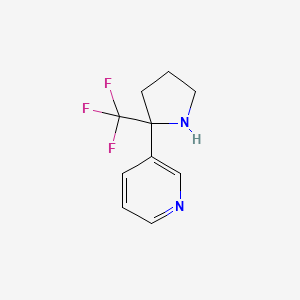
3-(2-(Trifluoromethyl)pyrrolidin-2-YL)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Trifluoromethyl)pyrrolidin-2-YL)pyridine is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Vorbereitungsmethoden
One common method involves the reaction of pyridine with a suitable pyrrolidine precursor under specific conditions to form the desired compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing advanced techniques such as continuous flow chemistry .
Analyse Chemischer Reaktionen
3-(2-(Trifluoromethyl)pyrrolidin-2-YL)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-(2-(Trifluoromethyl)pyrrolidin-2-YL)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its potential bioactivity.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-(Trifluoromethyl)pyrrolidin-2-YL)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, influencing biological pathways and exerting its effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
3-(2-(Trifluoromethyl)pyrrolidin-2-YL)pyridine can be compared to other similar compounds such as:
2-(Trifluoromethyl)pyridine-3-carboxylic acid: This compound also contains a trifluoromethyl group and a pyridine ring but differs in its functional groups and overall structure.
Pyrrolidine derivatives: Various pyrrolidine derivatives with different substituents can be compared to highlight the unique properties conferred by the trifluoromethyl group.
These comparisons help to underscore the unique chemical and biological properties of this compound.
Eigenschaften
Molekularformel |
C10H11F3N2 |
|---|---|
Molekulargewicht |
216.20 g/mol |
IUPAC-Name |
3-[2-(trifluoromethyl)pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9(4-2-6-15-9)8-3-1-5-14-7-8/h1,3,5,7,15H,2,4,6H2 |
InChI-Schlüssel |
MPJCLGOVNFOSDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)(C2=CN=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


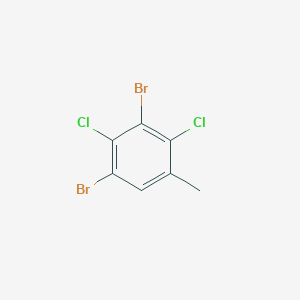
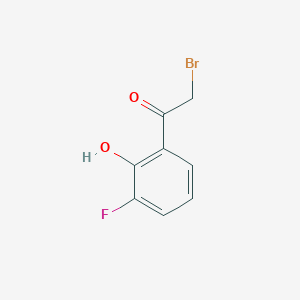
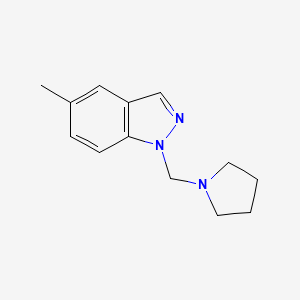
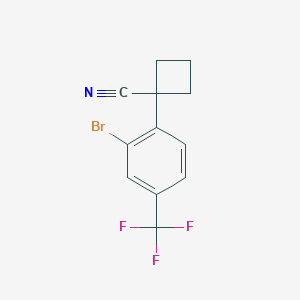
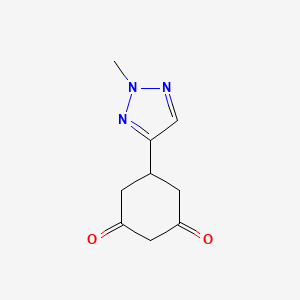
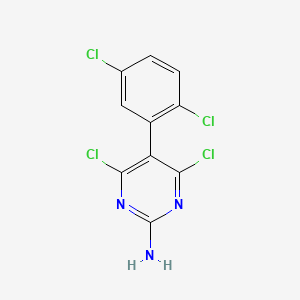
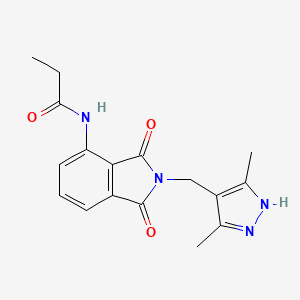
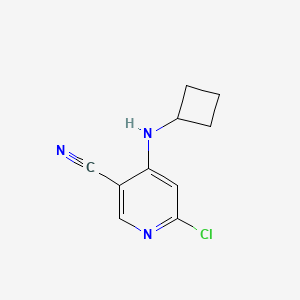
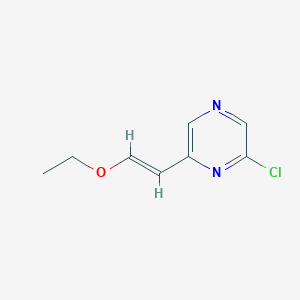
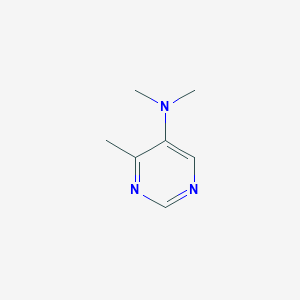
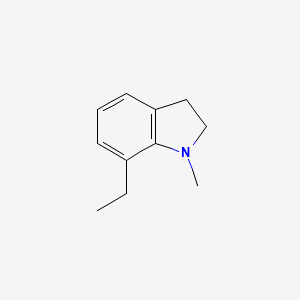
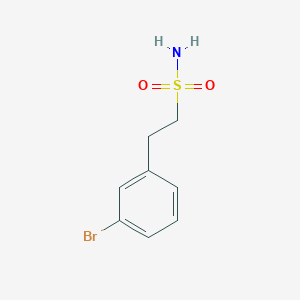
![1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B15245741.png)
